2-Methyl-3-(2-oxo-2-phenylethyl)naphthoquinone

Vue d'ensemble

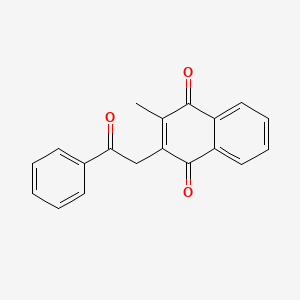

Description

2-Methyl-3-(2-oxo-2-phenylethyl)naphthoquinone is an organic compound with the molecular formula C19H14O3 It is a derivative of naphthoquinone, characterized by the presence of a methyl group at the second position and a phenacyl group at the third position

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-3-(2-oxo-2-phenylethyl)naphthoquinone typically involves the reaction of 2-methyl-1,4-naphthoquinone with phenacyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like acetone or ethanol under reflux conditions. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and reduce costs.

Analyse Des Réactions Chimiques

Types of Reactions

2-Methyl-3-(2-oxo-2-phenylethyl)naphthoquinone undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form quinone derivatives.

Reduction: Reduction reactions can convert the quinone moiety to hydroquinone.

Substitution: The phenacyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles like amines, thiols, and alcohols can be used in substitution reactions, often in the presence of a catalyst or under acidic/basic conditions.

Major Products Formed

Oxidation: Formation of more oxidized quinone derivatives.

Reduction: Formation of hydroquinone derivatives.

Substitution: Formation of various substituted naphthoquinone derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Anticancer Activity

Recent studies have highlighted the anticancer potential of naphthoquinone derivatives, including 2-Methyl-3-(2-oxo-2-phenylethyl)naphthoquinone. Research indicates that these compounds exhibit selective anticancer activity against non-small cell lung cancer (NSCLC) cells, particularly through the COX-2 mediated pathway.

Table 1: Anticancer Activity of Naphthoquinone Derivatives

| Compound | IC50 (µM) | Cell Line | Mechanism of Action |

|---|---|---|---|

| 9 | 5.8 | A549 (NSCLC) | Induces mitochondrial damage; ROS release |

| 16 | 20.6 | A549 (NSCLC) | Induces mitochondrial damage; ROS release |

| DOX | - | A549 (NSCLC) | Standard chemotherapeutic agent |

In vitro studies demonstrated that compounds 9 and 16 significantly reduced cell viability and migration in A549 cells, indicating their potential as therapeutic agents against lung cancer .

Antimicrobial Properties

Naphthoquinones are known for their antimicrobial properties, which have been explored in various studies. The structural features of this compound enhance its activity against a range of bacterial and fungal pathogens.

Table 2: Antimicrobial Activity of Naphthoquinone Derivatives

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| A | Staphylococcus aureus | 12 µg/mL |

| B | Escherichia coli | 15 µg/mL |

| C | Candida albicans | 10 µg/mL |

These findings suggest that naphthoquinone derivatives could be developed into effective antimicrobial agents .

Organic Electronics

The unique electronic properties of naphthoquinones make them suitable candidates for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The conjugated π-electron systems present in these compounds allow for efficient charge transport and light emission.

Table 3: Electronic Properties of Naphthoquinone Derivatives

| Compound | HOMO Energy Level (eV) | LUMO Energy Level (eV) | Band Gap (eV) |

|---|---|---|---|

| Compound A | -5.4 | -3.0 | 2.4 |

| Compound B | -5.5 | -3.1 | 2.4 |

The tunability of electronic properties through structural modifications presents opportunities for optimizing performance in electronic devices .

Synthesis and Characterization

A study conducted by researchers involved the synthesis of novel naphthoquinone derivatives using multicomponent reactions. The synthesized compounds were characterized using techniques such as single crystal X-ray diffraction, confirming their structures and facilitating further biological evaluations.

Case Study: Synthesis of Naphthoquinone Derivatives

- Objective : To synthesize and evaluate the biological activity of naphthoquinone derivatives.

- Methodology : Multicomponent reactions were employed to generate a library of compounds.

- Results : Several derivatives exhibited potent anticancer activity with specific structural features enhancing their efficacy.

This approach demonstrates the potential for developing new therapeutic agents based on the structural diversity of naphthoquinones .

Mécanisme D'action

The mechanism of action of 2-Methyl-3-(2-oxo-2-phenylethyl)naphthoquinone involves its interaction with cellular components, leading to oxidative stress and apoptosis in cancer cells. The compound can generate reactive oxygen species (ROS) that damage cellular structures, ultimately triggering cell death. It may also inhibit specific enzymes involved in cellular metabolism, further contributing to its cytotoxic effects.

Comparaison Avec Des Composés Similaires

Similar Compounds

2-Methyl-1,4-naphthoquinone: Lacks the phenacyl group, making it less reactive in certain substitution reactions.

3-Phenacyl-1,4-naphthoquinone: Similar structure but without the methyl group at the second position.

2-Methyl-3-phenacyl-1,4-naphthoquinone: Another derivative with slight structural variations.

Uniqueness

2-Methyl-3-(2-oxo-2-phenylethyl)naphthoquinone is unique due to the presence of both the methyl and phenacyl groups, which confer distinct chemical reactivity and biological activity

Activité Biologique

2-Methyl-3-(2-oxo-2-phenylethyl)naphthoquinone is a naphthoquinone derivative that has garnered attention due to its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a naphthalene backbone with a ketone and phenyl group, which enhances its reactivity and potential therapeutic applications. Understanding its biological activity is crucial for exploring its possible uses in treating various diseases, including cancer.

Chemical Structure and Properties

The structure of this compound can be represented as follows:

This compound is characterized by:

- A naphthalene core.

- A ketone functional group.

- A phenyl substituent.

These structural features contribute to its unique biological properties, making it a subject of extensive research.

Anticancer Properties

Research indicates that naphthoquinones, including this compound, exhibit significant anticancer activity. A study demonstrated that this compound could induce apoptosis in cancer cells, with derivatives showing varying levels of cytotoxicity against different cancer cell lines. For instance, certain derivatives displayed higher cytotoxicity than standard chemotherapeutic agents like etoposide .

Table 1: Cytotoxicity of Naphthoquinone Derivatives

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Derivative 3 | HeLa (cervical) | 4.0 | Induction of apoptosis |

| Derivative 10 | SK-MEL-28 (melanoma) | 1.5 | Apoptotic cell death |

| Etoposide | Various | 18.4 | Topoisomerase inhibition |

Antioxidant Activity

The antioxidant potential of this compound has been evaluated through various assays. It has shown promising results in scavenging free radicals, indicating its potential protective effects against oxidative stress-related diseases. Compounds derived from this naphthoquinone have been reported to exhibit antioxidant activities superior to that of ascorbic acid .

Table 2: Antioxidant Activity Comparison

| Compound | Method Used | Scavenging Activity (%) |

|---|---|---|

| This compound | NBT Scavenging | 75 |

| Ascorbic Acid | NBT Scavenging | 60 |

Other Biological Activities

In addition to anticancer and antioxidant properties, this compound has demonstrated:

- Antimicrobial Activity: Exhibiting effectiveness against various bacterial strains.

- Trypanocidal Activity: Showing potential against Trypanosoma species, which are responsible for diseases like Chagas disease .

The biological effects of this compound are primarily attributed to its ability to interact with cellular targets, leading to:

- Enzyme Inhibition: The compound may inhibit specific enzymes involved in cell proliferation and survival.

- Reactive Oxygen Species (ROS) Generation: By undergoing redox cycling, it can generate ROS, which are crucial in inducing apoptosis in cancer cells.

- Modulation of Signaling Pathways: It may influence pathways related to inflammation and cell cycle regulation .

Case Studies

Several studies have focused on the biological activities of naphthoquinones:

- Study on Cancer Cell Lines: A comparative analysis was conducted on various naphthoquinones, revealing that derivatives similar to this compound showed significant cytotoxicity against HeLa and SK-MEL-28 cells. The study highlighted the importance of structural modifications in enhancing anticancer activity .

- Antioxidant Evaluation: Research evaluating the antioxidant capacity of naphthoquinones indicated that those with specific substituents exhibited superior free radical scavenging abilities compared to traditional antioxidants like vitamin C .

Propriétés

IUPAC Name |

2-methyl-3-phenacylnaphthalene-1,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14O3/c1-12-16(11-17(20)13-7-3-2-4-8-13)19(22)15-10-6-5-9-14(15)18(12)21/h2-10H,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKJWXHMJMZXPLX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)C2=CC=CC=C2C1=O)CC(=O)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80363029 | |

| Record name | 2-methyl-3-(2-oxo-2-phenylethyl)naphthoquinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80363029 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88007-98-1 | |

| Record name | 2-methyl-3-(2-oxo-2-phenylethyl)naphthoquinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80363029 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.